molecular formula C15H14O2 B11930951 Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 110598-56-6

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B11930951
CAS No.: 110598-56-6
M. Wt: 226.27 g/mol
InChI Key: UKDLGNUAFAIABY-UHFFFAOYSA-N
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Description

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a phenol group and a methoxyphenyl group connected through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Ethyl-substituted phenols.

    Substitution: Halogenated phenols.

Scientific Research Applications

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(methoxymethyl)-: Similar structure but with a methoxymethyl group instead of an ethenyl linkage.

    Phenol, 2-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of an ethenyl linkage.

Uniqueness

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is unique due to its specific ethenyl linkage, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110598-56-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O2/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,16H,1H3

InChI Key

UKDLGNUAFAIABY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2O

Origin of Product

United States

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